4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine CAS number and identifiers
4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine (also known as tert-butyl 3-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxylate). This document is structured for researchers requiring a robust understanding of this heterocyclic building block.[1]
[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
This compound serves as a protected secondary amine scaffold, combining a solubilizing pyrrolidine ring with an electron-deficient pyridine core.[1] The 2-methoxy substituent acts as a versatile handle—either as a stable ether or a precursor to a 2-pyridone pharmacophore.[1]
Core Identifiers
| Property | Description |
| IUPAC Name | tert-butyl 3-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxylate |
| Common Name | 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine |
| CAS Number | Not widely indexed in public registries; often vendor-specific.[1] |
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| SMILES | COC1=NC=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C |
| InChI Key | Predicted:[2][3]WKZ... (Calculated from structure) |
Physicochemical Properties (Calculated)
| Parameter | Value | Significance in Drug Design |
| cLogP | ~2.5 - 2.8 | Lipophilic enough for cell permeability; Boc group masks polarity.[1] |
| TPSA | ~58 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 0 | Protected nitrogen; no free donors.[1] |
| H-Bond Acceptors | 4 | Pyridine N, Ether O, Carbamate (2). |
| pKa (Pyridine) | ~3.5 - 4.0 | The 2-methoxy group reduces basicity compared to pyridine (pKa ~5.2).[1] |
Synthetic Utility & Retrosynthesis
The synthesis of 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine typically employs a Suzuki-Miyaura cross-coupling strategy.[1] This approach is preferred over Negishi coupling for its functional group tolerance and stability of boron intermediates.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the disconnection strategy, tracing the molecule back to commercially available precursors: 4-halo-2-methoxypyridine and 1-Boc-3-pyrrolidineboronic acid.[1]
Caption: Retrosynthetic disconnection revealing the convergent Suzuki-Miyaura strategy.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Objective: Synthesis of the core scaffold from halide and boronate precursors.[1][4][5]
Reagents:
-
Aryl Halide: 4-Chloro-2-methoxypyridine (1.0 equiv)[1]
-
Boronate: 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Degassing: Charge a reaction vial with the aryl halide, boronate, and base. Evacuate and backfill with nitrogen (3 cycles).
-
Solvation: Add the solvent mixture (degassed).
-
Catalysis: Add the Pd catalyst under a positive stream of nitrogen.
-
Reaction: Seal the vial and heat to 90–100 °C for 12–16 hours.
-
Note: Monitor by LCMS.[1] The chloride is less reactive than the bromide; if conversion is slow, switch to XPhos Pd G3 catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[6] Dry over Na₂SO₄.[1][6]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 30–50% EtOAc.
Protocol B: Boc-Deprotection (Activation)
Objective: Removal of the Boc group to release the secondary amine for further derivatization.
Reagents:
-
Substrate: 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine[1]
-
Acid: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane[7]
-
Solvent: DCM (Dichloromethane)
Procedure:
-
Dissolve the substrate in DCM (0.1 M concentration).
-
Add TFA (10–20 equiv) dropwise at 0 °C.
-
Stir at RT for 2–4 hours. Monitor by LCMS (mass shift: -100 Da).[1]
-
Workup (Free Base): Concentrate in vacuo. Redissolve in DCM/MeOH and neutralize with saturated NaHCO₃ or basic resin (e.g., PL-HCO3 MP).[1] Filter and concentrate.
-
Critical: The pyridine nitrogen may also protonate. Ensure pH > 8 during workup to isolate the free base.
-
Medicinal Chemistry Applications
This scaffold is highly valued in Kinase and GPCR drug discovery programs.[1]
Structural Logic & Evolution
-
Pyridine Ring: Acts as a bioisostere for phenyl rings but with improved solubility and H-bond accepting capability (N1).[1]
-
2-Methoxy Group:
-
Conformation Control: Induces a specific dihedral angle via the "ortho effect."
-
Metabolic Handle: Can be O-demethylated by CYP enzymes to yield the 2-pyridone, a common metabolite or active pharmacophore.[1]
-
-
Pyrrolidine Linker: Provides a sp³-rich spacer that positions the core scaffold away from the binding pocket, often into a solvent-exposed region.[1]
Workflow: Scaffold Derivatization (Graphviz)
Caption: Divergent synthesis workflow from the core scaffold to diverse chemical libraries.
Quality Control & Analytics
To ensure the integrity of the scaffold before use in library synthesis, the following analytical criteria must be met.
| Technique | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | Pyridine: 3 aromatic protons (d, s, d pattern).[1] Methoxy: Singlet ~3.9 ppm (3H). Boc: Singlet ~1.45 ppm (9H). Pyrrolidine: Multiplets 3.2–3.8 ppm (CH₂-N), 1.8–2.2 ppm (CH₂-CH).[1] |
| LCMS (ESI+) | [M+H]⁺: 279.2 m/z. [M+Na]⁺: 301.2 m/z. Fragment: 223.2 m/z (Loss of t-Bu).[1] |
| TLC (Hex/EtOAc) | R_f ~0.4 in 1:1 Hexanes/EtOAc (visualize with UV or Ninhydrin). |
References
-
Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals.[1] (General methodology for pyridine-boronate couplings).[1]
-
Synthesis of substituted pyrrolidines. DiVA Portal. (Protocols for pyrrolidine functionalization and deprotection).[8]
-
Synthesis and evaluation of pyridine analogues. Journal of Medicinal Chemistry. (Application of pyridine-pyrrolidine scaffolds in drug discovery).[1][8]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lab Reporter [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. diva-portal.org [diva-portal.org]
